Ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate
CAS No.:
Cat. No.: VC18568617
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N3O2 |
|---|---|
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | ethyl 4-[(2-aminopyridin-3-yl)amino]benzoate |
| Standard InChI | InChI=1S/C14H15N3O2/c1-2-19-14(18)10-5-7-11(8-6-10)17-12-4-3-9-16-13(12)15/h3-9,17H,2H2,1H3,(H2,15,16) |
| Standard InChI Key | HTXCWMPUVSEACQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC2=C(N=CC=C2)N |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound consists of:
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Ethyl ester group (-COOCH₂CH₃) attached to a benzene ring at the para position.
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2-Aminopyridin-3-yl group (-NH-C₅H₃N-2-NH₂) linked to the benzoate via an amino bridge.
Key structural features:
Synthesis and Preparation Methods
Synthetic Routes
The compound is synthesized via amine-aryl coupling reactions:
Method 1: Direct Coupling
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Reactants: 4-Aminobenzoic acid and 2-aminopyridine-3-amine.
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Conditions:
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Catalyst: N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
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Base: 4-Dimethylaminopyridine (DMAP).
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature: Reflux (40–60°C).
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Method 2: Stepwise Synthesis
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Step 1: Esterification of 4-aminobenzoic acid with ethanol using sulfuric acid.
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Step 2: Coupling with 2-aminopyridine-3-amine under DCC/DMAP conditions.
Industrial Production Considerations
| Parameter | Detail | Source |
|---|---|---|
| Scale | Continuous flow reactors for high-throughput synthesis | |
| Purity Optimization | Column chromatography or recrystallization | |
| Cost | Competitive due to optimized catalysts |
Chemical Reactivity and Transformations
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | 4-Carboxybenzoic acid derivatives | 60–70% |
| Reduction | NaBH₄/MeOH | Aminobenzyl alcohol analogs | 50–65% |
The amino group on the pyridine ring is susceptible to oxidation, forming nitro derivatives under strong oxidizing conditions .
Substitution Reactions
The ethyl ester and amino groups enable diverse functionalization:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | Ethyl 4-[(2-acetamidopyridin-3-yl)amino]benzoate | 90–95% |
| Halogenation | SOCl₂, reflux | Ethyl 4-[(2-chloropyridin-3-yl)amino]benzoate | 75–80% |
These reactions are critical for generating derivatives with enhanced bioactivity or material properties .
Applications in Research and Industry
Medicinal Chemistry
| Application | Details | Source |
|---|---|---|
| Anticancer Agents | Inhibits c-KIT kinase in GIST models | |
| Antimicrobial Agents | Target bacterial enzymes (e.g., AChE) | |
| Enzyme Inhibitors | Modulates PCSK9 translation (in vitro) |
The compound’s amino-pyridine motif mimics ATP-binding sites in kinases, enabling selective inhibition .
Materials Science
| Application | Details | Source |
|---|---|---|
| Organic Semiconductors | Used in OLED synthesis via Suzuki coupling | |
| Coordination Polymers | Acts as a ligand for transition metals |
Spectroscopic Characterization
NMR and IR Data
| Technique | Key Peaks (ppm) | Assignment |
|---|---|---|
| ¹H NMR | 1.3–1.5 (t, CH₃), 4.2–4.4 (q, CH₂), 7.2–8.5 (aromatic) | Ethyl ester, aromatic protons |
| FT-IR | 1700 (C=O), 1600 (C=C), 1550 (N-H) | Ester, aromatic, amine groups |
Data aligns with benzoate and pyridine derivatives .
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 3-(4-aminopyridin-3-yl)benzoate | C₁₄H₁₄N₂O₂ | Position of amino group on pyridine |
| 4-[(3-Aminopyridin-2-yl)amino]phenol | C₁₁H₁₁N₃O | Phenolic -OH instead of ester |
The para substitution pattern in the benzoate enhances solubility compared to meta-substituted analogues .
| Parameter | Details | Source |
|---|---|---|
| Toxicity | LD₅₀ not reported; handle with PPE | |
| Regulatory | For research use only; not FDA-approved |
Future Research Directions
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Biological Activity: Explore antiviral or anti-inflammatory properties.
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Synthetic Innovations: Develop enantioselective routes for chiral derivatives.
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Material Science: Investigate applications in photovoltaic devices.
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